molecular formula C11H13BrOSi B13488169 3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol

3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol

Cat. No.: B13488169
M. Wt: 269.21 g/mol
InChI Key: XRYGQPUKKCVBCU-UHFFFAOYSA-N
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Description

3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol is an organic compound characterized by the presence of a bromine atom, a trimethylsilyl group, and a phenol group

Properties

Molecular Formula

C11H13BrOSi

Molecular Weight

269.21 g/mol

IUPAC Name

3-bromo-5-(2-trimethylsilylethynyl)phenol

InChI

InChI=1S/C11H13BrOSi/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8,13H,1-3H3

InChI Key

XRYGQPUKKCVBCU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC(=C1)Br)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol involves its interaction with specific molecular targets. The bromine atom and the trimethylsilyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The phenol group can also form hydrogen bonds and participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol is unique due to the presence of both a bromine atom and a trimethylsilyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Biological Activity

3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol is a phenolic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

  • CAS Number : 2628336-18-3
  • Molecular Formula : C12H13BrOSi
  • Molecular Weight : 285.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom and the trimethylsilyl group enhances its lipophilicity, which may facilitate membrane permeability and interaction with cellular targets.

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by acting on receptors or signaling molecules, thereby affecting cellular responses.

Anticancer Activity

Research indicates that this compound demonstrates promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
PC-3 (Prostate Cancer)20Modulation of Bcl-2 family proteins

Antimicrobial Activity

The compound also exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Bromination : Starting from phenol derivatives, bromination is performed using bromine or N-bromosuccinimide (NBS).
  • Ethynylation : The trimethylsilyl ethynyl group is introduced through Sonogashira coupling reactions.
  • Purification : The final product is purified using column chromatography.

Case Studies

  • Case Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, confirming its potential as a therapeutic agent.
  • Antimicrobial Efficacy Study : Another study evaluated the antimicrobial properties against clinical isolates and found that the compound exhibited lower MIC values compared to standard antibiotics, indicating its potential for development as an antimicrobial agent.

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